Lorlatinib acetate

Catalog No.
S539185
CAS No.
1924207-18-0
M.F
C23H23FN6O4
M. Wt
466.4734
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lorlatinib acetate

CAS Number

1924207-18-0

Product Name

Lorlatinib acetate

IUPAC Name

acetic acid;(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile

Molecular Formula

C23H23FN6O4

Molecular Weight

466.4734

InChI

InChI=1S/C21H19FN6O2.C2H4O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12;1-2(3)4/h4-7,9,11H,10H2,1-3H3,(H2,24,25);1H3,(H,3,4)/t11-;/m1./s1

InChI Key

BLNAIBLTPYGILH-RFVHGSKJSA-N

SMILES

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C.CC(=O)O

Solubility

Soluble in DMSO

Synonyms

PF-06463922 acetate

Description

The exact mass of the compound Lorlatinib is 466.1765 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lorlatinib acetate is a potent, orally bioavailable small molecule inhibitor specifically targeting anaplastic lymphoma kinase and c-ros oncogene 1, primarily used in the treatment of non-small cell lung cancer. It is characterized by its unique chemical structure, which includes a complex bicyclic core that enhances its binding affinity to the target kinases. The chemical formula of lorlatinib is C21H19FN6O2, with a molecular weight of 406.41 Daltons .

Lorlatinib undergoes various metabolic transformations in the body, primarily through cytochrome P450 enzymes. The main metabolic pathway involves oxidation, resulting in several metabolites, including a benzoic acid derivative (M8), which is pharmacologically inactive . The compound also exhibits a low solubility profile in neutral pH environments but shows increased solubility under acidic conditions, which affects its absorption and bioavailability .

The primary biological activity of lorlatinib lies in its ability to inhibit the activity of anaplastic lymphoma kinase and c-ros oncogene 1, leading to reduced tumor growth in cancers that express these kinases. Lorlatinib's mechanism of action involves the blockade of signaling pathways that promote cell proliferation and survival in cancer cells. Clinical studies have demonstrated its efficacy in patients with previously treated ALK-positive non-small cell lung cancer .

The synthesis of lorlatinib involves several steps, primarily focusing on constructing its complex bicyclic structure. A notable method includes the use of palladium-catalyzed reactions to form key intermediates, followed by various purification techniques such as preparative high-performance liquid chromatography. Recent advancements have also explored radiolabeling techniques for imaging studies using positron emission tomography . The synthesis typically yields multiple crystalline forms, including an acetic acid solvate that enhances stability and solubility .

Lorlatinib is primarily utilized in oncology as a targeted therapy for patients with advanced non-small cell lung cancer harboring ALK or ROS1 gene rearrangements. It has been approved for use after prior therapies and has shown significant clinical benefit in terms of progression-free survival compared to earlier generation tyrosine kinase inhibitors .

Interaction studies indicate that lorlatinib can alter the metabolism of other drugs. For example, it has been shown to increase the metabolism of estradiol while decreasing that of estradiol acetate when co-administered . Additionally, food intake and proton pump inhibitors can affect its pharmacokinetics, highlighting the importance of considering these factors during treatment regimens .

Several compounds exhibit similar mechanisms of action or structural characteristics to lorlatinib. Below is a comparison highlighting their uniqueness:

CompoundMechanism of ActionUnique Features
CrizotinibInhibits ALK and ROS1First-generation inhibitor; less potent than lorlatinib
AlectinibSelective ALK inhibitorMore selective for ALK; used in first-line therapy
BrigatinibInhibits ALKPotent against crizotinib-resistant mutations
EntrectinibInhibits TRK, ALK, and ROS1Broad-spectrum kinase inhibitor

Lorlatinib stands out due to its ability to penetrate the blood-brain barrier effectively, making it particularly useful for treating central nervous system metastases associated with ALK-positive non-small cell lung cancer . Its unique structural features also allow for enhanced binding affinity and selectivity compared to other compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

466.1765

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18

Explore Compound Types